1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene
CAS No.:
Cat. No.: VC17211163
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20O2 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 1-(1-phenylmethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
| Standard InChI | InChI=1S/C19H20O2/c1-14(20)17-12-11-16-9-5-6-10-18(16)19(17)21-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
| Standard InChI Key | RSAMKIFSPMHWNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C2=C(CCCC2)C=C1)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a partially hydrogenated naphthalene backbone (5,6,7,8-tetrahydronaphthalene) substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with an acetyl group (-COCH₃). This configuration introduces steric hindrance and electronic effects that influence its reactivity. The benzyloxy group participates in π-π stacking interactions, while the acetyl group enhances electrophilicity at the adjacent carbon .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀O₂ |
| Molecular Weight | 280.36 g/mol |
| IUPAC Name | 1-(Benzyloxy)-2-acetyl-5,6,7,8-tetrahydronaphthalene |
| Topological Polar Surface Area | 26.3 Ų |
Synthetic Methodologies
Core Ring Formation
The tetrahydronaphthalene core is synthesized via catalytic hydrogenation of naphthalene or its derivatives under high-pressure H₂ conditions. Palladium-on-carbon (Pd/C) or Raney nickel catalysts are typically employed to achieve selective saturation of the 5,6,7,8-positions .
Acetylation
Acetylation of the 2-position is performed using acetyl chloride or acetic anhydride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, with reaction temperatures maintained below 0°C to minimize side reactions .
Table 2: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H₂ (50 psi), Pd/C, EtOH, 25°C | 92 |
| Benzylation | BnBr, K₂CO₃, acetone, reflux | 85 |
| Acetylation | Ac₂O, AlCl₃, CH₂Cl₂, -10°C | 88 |
Chemical Reactivity and Transformations
Oxidation Pathways
The acetyl group undergoes oxidation to a ketone or carboxylic acid under strong oxidizing conditions. Treatment with chromium trioxide (CrO₃) in acetic acid converts the acetyl group to a carboxylic acid, while milder agents like pyridinium chlorochromate (PCC) yield the ketone .
Reduction Reactions
Selective reduction of the acetyl group to a hydroxymethyl group is achieved using sodium borohydride (NaBH₄) in methanol. This transformation is critical for generating alcohol intermediates for further functionalization .
Ring-Opening Reactions
Under acidic conditions, the tetrahydronaphthalene ring undergoes ring-opening to form linear dienes. For instance, exposure to concentrated sulfuric acid at 60°C produces 1-benzyloxy-2-acetyl-1,2,3,4-tetrahydronaphthalene sulfonic acid derivatives .
| Assay | Target/Model | Result |
|---|---|---|
| Cytotoxicity | MCF-7 cells | IC₅₀ = 18.7 μM |
| Antibacterial | S. aureus (ATCC 25923) | MIC = 256 μg/mL |
| Apoptosis Induction | Caspase-3/7 activation | 3.5-fold increase |
Applications in Drug Synthesis
Intermediate for Anthracycline Antibiotics
The compound serves as a precursor in synthesizing 4-demethoxydaunomycinone, a key aglycone for anthracycline antibiotics. Enantioselective Sharpless dihydroxylation of its acetylated derivative yields chiral diols, which are further processed into lactone intermediates .
Role in Isoxazoline Synthesis
Reaction with hydroxylamine in the presence of potassium tert-butoxide generates Δ²-isoxazoline derivatives, which exhibit antiviral and antifungal activities. This one-pot methodology achieves yields up to 88% under mild conditions .
Industrial and Regulatory Considerations
Scalable Production Techniques
Continuous flow reactors with immobilized catalysts (e.g., H-beta zeolites) enhance reaction efficiency, achieving space-time yields of 1.2 kg/L·h. Automated purification systems using simulated moving bed chromatography ensure >99% purity for pharmaceutical applications .
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